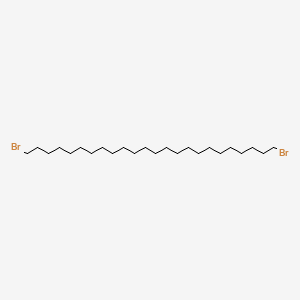

1,24-Dibromotetracosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34540-51-7 |

|---|---|

Molecular Formula |

C24H48Br2 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

1,24-dibromotetracosane |

InChI |

InChI=1S/C24H48Br2/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h1-24H2 |

InChI Key |

TUQFGMXNLOQCOC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCCBr)CCCCCCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,24-Dibromotetracosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway and expected characterization of 1,24-dibromotetracosane. Due to the limited availability of direct literature on this specific long-chain dialkyl halide, this document outlines a robust, multi-step synthesis based on well-established organic chemistry principles. The guide includes detailed experimental protocols, tabulated data for key intermediates and the final product, and visualizations of the synthetic workflow.

Introduction

This compound is a long-chain α,ω-dihaloalkane. Such molecules can serve as valuable bifunctional building blocks in organic synthesis, enabling the construction of complex molecules with extended carbon chains. Potential applications include the synthesis of polymers, macrocycles, and as linkers in the development of novel therapeutic agents. This guide details a two-step synthetic approach commencing with the reduction of a commercially available 24-carbon dicarboxylic acid to its corresponding diol, followed by a bromination reaction to yield the target compound.

Synthetic Pathway Overview

The proposed synthesis of this compound involves two primary transformations:

-

Reduction of Tetracosanedioic Acid: The commercially available tetracosanedioic acid is reduced to 1,24-tetracosanediol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion of a carboxylic acid to a primary alcohol.[1][2][3]

-

Bromination of 1,24-Tetracosanediol: The resulting diol is then converted to the target this compound. A common and effective method for this transformation is the reaction with a hydrobromic acid (HBr) solution.

The overall synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 1,24-Tetracosanediol

Reaction: Reduction of Tetracosanedioic Acid using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

Tetracosanedioic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared.

-

A solution of tetracosanedioic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction.

-

The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by water.

-

A 10% solution of sulfuric acid is added to dissolve the aluminum salts.

-

The aqueous layer is separated and extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1,24-tetracosanediol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Synthesis of this compound

Reaction: Bromination of 1,24-Tetracosanediol using Hydrobromic Acid

Materials:

-

1,24-Tetracosanediol

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, 1,24-tetracosanediol is dissolved in toluene.

-

Concentrated hydrobromic acid and a catalytic amount of concentrated sulfuric acid are added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting diol is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The following tables summarize the expected physical and spectroscopic properties of the key intermediate and the final product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1,24-Tetracosanediol | C₂₄H₅₀O₂ | 370.66 | White solid | 105-108 |

| This compound | C₂₄H₄₈Br₂ | 496.44 | White to off-white solid | 70-75 |

Table 2: Expected Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |

| 1,24-Tetracosanediol | ~3.64 (t, 4H, -CH₂OH), ~1.57 (p, 4H, -CH₂CH₂OH), ~1.25 (s, 40H, -(CH₂)₂₀-) | ~63.1 (-CH₂OH), ~32.8 (-CH₂CH₂OH), ~29.7, ~29.4, ~25.7 (-(CH₂)₂₂-) | ~3300 (br, O-H), ~2920, ~2850 (C-H), ~1060 (C-O) | [M-H₂O]⁺, fragments from cleavage of C-C bonds |

| This compound | ~3.41 (t, 4H, -CH₂Br), ~1.85 (p, 4H, -CH₂CH₂Br), ~1.42 (m, 4H), ~1.25 (s, 36H, -(CH₂)₁₈-) | ~34.0 (-CH₂Br), ~32.8 (-CH₂CH₂Br), ~29.7, ~29.5, ~29.4, ~28.8, ~28.2 (-(CH₂)₂₀-) | ~2920, ~2850 (C-H), ~645 (C-Br) | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for two bromines |

Visualization of Key Relationships

The logical progression of the synthesis and the relationship between the starting material, intermediate, and final product are illustrated in the following diagram.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined protocols are based on reliable and well-documented organic transformations, ensuring a high probability of success for researchers in the field. The provided characterization data, while predictive, offers a solid baseline for the identification and purity assessment of the synthesized compounds. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of long-chain functionalized alkanes for a variety of research and development applications.

References

1,24-Dibromotetracosane CAS number and safety data

A comprehensive overview of the chemical properties, safety information, and experimental data for 1,24-Dibromotetracosane remains unavailable due to the absence of this compound in publicly accessible chemical databases.

Extensive searches for the CAS (Chemical Abstracts Service) number, safety data sheets (SDS), and experimental protocols for this compound have yielded no specific results for this chemical entity. The lack of a dedicated CAS number is a strong indicator that this compound is not commercially available and has not been sufficiently characterized to be registered and cataloged in major chemical databases.

Consequently, critical information required for a comprehensive technical guide, including quantitative physical and chemical properties, detailed safety and handling protocols, and established experimental methodologies for its synthesis, purification, or analysis, could not be obtained.

The search results consistently provided information on other brominated alkanes, which, while structurally related, do not serve as a substitute for the specific data required for this compound.

Therefore, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and visualizations, for this compound at this time. Further research and synthesis of this specific compound would be required to generate the necessary data for such a document.

An In-depth Technical Guide to the Solubility of 1,24-Dibromotetracosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,24-Dibromotetracosane in various organic solvents. Due to the absence of specific experimental data in publicly available literature for this particular long-chain dihaloalkane, this paper establishes a framework for understanding its solubility based on the well-established principle of "like dissolves like" and the known properties of similar long-chain and halogenated hydrocarbons. Furthermore, detailed experimental protocols are provided to enable researchers to determine its precise solubility in solvents of interest.

Theoretical Framework for Solubility Prediction

This compound is a long-chain alkane substituted with bromine atoms at its terminal positions. Its molecular structure dictates its solubility behavior. The long 24-carbon chain is nonpolar and hydrophobic, while the terminal carbon-bromine (C-Br) bonds introduce a degree of polarity due to the difference in electronegativity between carbon and bromine. However, given the significant length of the hydrocarbon chain, the overall character of the molecule is predominantly nonpolar.

The fundamental principle governing solubility is that "like dissolves like," which means that nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes are more soluble in polar solvents. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. For this compound, the primary intermolecular forces are van der Waals dispersion forces along the hydrocarbon chain.

Based on these principles, the expected solubility of this compound in a range of common organic solvents can be qualitatively predicted.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by their polarity. It is important to note that these are qualitative predictions and experimental verification is necessary for quantitative data.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | The nonpolar nature of both the solute and the solvent allows for favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, the nonpolar aromatic rings interact well with the long hydrocarbon chain. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | The presence of halogens in the solvent can favorably interact with the C-Br bonds of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity but also significant nonpolar character, allowing for some interaction. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group makes these solvents less compatible with the nonpolar solute. |

| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen bonding between alcohol molecules makes it energetically unfavorable to solvate the nonpolar this compound. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | The high polarity of these solvents prevents effective solvation of the nonpolar alkane chain. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following gravimetric method is a reliable approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent to facilitate evaporation. Alternatively, a desiccator under vacuum can be used.

-

Continue the evaporation process until all the solvent has been removed and only the dry solute remains.

-

-

Mass Determination and Solubility Calculation:

-

Once the solute is completely dry, accurately weigh the evaporation dish containing the solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for determining solubility.

Conclusion

A Technical Guide to the Spectroscopic Analysis of 1,24-Dibromotetracosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 1,24-dibromotetracosane, a long-chain dihalogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar long-chain alkyl halides and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet (t) | 4H | -CH ₂-Br (C1, C24) |

| ~1.85 | Quintet (p) | 4H | -CH₂-CH ₂-Br (C2, C23) |

| ~1.42 | Multiplet (m) | 4H | -CH₂-CH ₂-CH₂-Br (C3, C22) |

| ~1.25 | Multiplet (m) | 36H | -(CH ₂)₁₈- (C4-C21) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~34 | -C H₂-Br (C1, C24) |

| ~33 | -CH₂-C H₂-Br (C2, C23) |

| ~29.7 | -(C H₂)₁₈- (C4-C21) |

| ~28.8 | -CH₂-C H₂-CH₂-Br (C3, C22) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2925 - 2855 | C-H Stretch | Alkane (-CH₂-) |

| 1470 - 1460 | C-H Bend (Scissoring) | Alkane (-CH₂-) |

| 730 - 720 | C-H Bend (Rocking) | Long Alkyl Chain (-(CH₂)n-, n ≥ 4) |

| 650 - 550 | C-Br Stretch | Bromoalkane |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Comments |

| [M]⁺, [M+2]⁺, [M+4]⁺ | C₂₄H₄₈Br₂ | Molecular ion peaks with characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio).[1] |

| [M-Br]⁺ | C₂₄H₄₈Br | Loss of one bromine radical. |

| [M-2Br]⁺ | C₂₄H₄₈ | Loss of two bromine radicals. |

| CₙH₂ₙ₊₁ | Alkyl fragments | Series of peaks separated by 14 amu (-CH₂-). |

| CₙH₂ₙBr | Bromoalkyl fragments | Characteristic fragments from cleavage along the carbon chain. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionize the sample. Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam with an energy of 70 eV.[5]

-

-

Data Acquisition:

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

The Dual Nature of α,ω-Dibromoalkanes: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of α,ω-dibromoalkanes reveals a fascinating duality in their chemical behavior. These linear hydrocarbons, capped at each end by a bromine atom, serve as versatile building blocks in organic synthesis, their utility dictated by a delicate interplay between their conformational flexibility and the inherent reactivity of the carbon-bromine bond. This technical guide delves into the core principles governing the reactivity and stability of α,ω-dibromoalkanes, providing quantitative data, detailed experimental protocols, and visual aids to illuminate their role in the construction of cyclic and heterocyclic systems—a cornerstone of modern drug discovery and materials science.

The Intramolecular Reactivity of α,ω-Dibromoalkanes: A Tale of Cyclization

The defining characteristic of α,ω-dibromoalkanes is their propensity for intramolecular reactions, leading to the formation of cyclic structures. The success of these cyclization reactions is heavily influenced by the length of the alkane chain, which dictates the thermodynamic stability of the resulting ring.

Carbocyclic Ring Formation: The Wurtz Reaction

A classic method for the intramolecular cyclization of α,ω-dibromoalkanes is the Wurtz reaction, which employs an alkali metal, typically sodium, to induce a reductive coupling. This reaction is particularly effective for the formation of three- to six-membered rings. The general transformation is as follows:

Br-(CH₂)n-Br + 2 Na → (CH₂)n + 2 NaBr

The yield of the cyclic product is highly dependent on the chain length (n), as this determines the stability of the resulting cycloalkane. Ring strain, a combination of angle strain, torsional strain, and steric strain, plays a critical role in the thermodynamics of ring formation.

| α,ω-Dibromoalkane | n | Cycloalkane Product | Ring Size | Typical Yield (%) |

| 1,3-Dibromopropane | 3 | Cyclopropane | 3 | Moderate |

| 1,4-Dibromobutane | 4 | Cyclobutane | 4 | Good |

| 1,5-Dibromopentane | 5 | Cyclopentane | 5 | Excellent |

| 1,6-Dibromohexane | 6 | Cyclohexane | 6 | Excellent |

| 1,7-Dibromoheptane | 7 | Cycloheptane | 7 | Moderate |

| 1,8-Dibromooctane | 8 | Cyclooctane | 8 | Low |

Table 1: Typical Yields for Intramolecular Wurtz Cyclization of α,ω-Dibromoalkanes. Yields are generally highest for the formation of five- and six-membered rings, which have minimal ring strain. The formation of smaller rings (cyclopropane, cyclobutane) is enthalpically disfavored due to significant angle strain, while the formation of larger rings is entropically disfavored.

The mechanism of the Wurtz reaction is thought to proceed through either a radical or an organometallic intermediate.

Heterocyclic Ring Formation

α,ω-Dibromoalkanes are also invaluable precursors for the synthesis of a wide array of heterocyclic compounds containing oxygen, nitrogen, or sulfur. These reactions typically involve nucleophilic substitution by a heteroatomic nucleophile.

| α,ω-Dibromoalkane | Nucleophile | Heterocyclic Product | Ring Size |

| 1,4-Dibromobutane | H₂O, OH⁻ | Tetrahydrofuran | 5 |

| 1,4-Dibromobutane | NH₃ | Pyrrolidine | 5 |

| 1,4-Dibromobutane | Na₂S | Thiolane (Tetrahydrothiophene) | 5 |

| 1,5-Dibromopentane | H₂O, OH⁻ | Tetrahydropyran | 6 |

| 1,5-Dibromopentane | R-NH₂ | N-Alkylpiperidine | 6 |

| 1,6-Dibromohexane | Na₂S | Thiepane | 7 |

Table 2: Examples of Heterocycle Synthesis from α,ω-Dibromoalkanes. The choice of the dibromoalkane and the nucleophile allows for the targeted synthesis of various saturated heterocycles.

Factors Influencing Reactivity and Stability

Several key factors govern the reactivity of α,ω-dibromoalkanes and the stability of the resulting products.

Chain Length and Ring Strain

As previously mentioned, the length of the alkyl chain is paramount. The propensity for cyclization is highest for the formation of five- and six-membered rings due to their low ring strain. Baeyer strain theory provides a foundational understanding of this phenomenon, which is further refined by concepts of torsional and steric strain.

| Cycloalkane | Ring Size | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) | Total Strain (kcal/mol) |

| Cyclopropane | 3 | 27.5 | ~14 | 27.5 |

| Cyclobutane | 4 | 26.3 | ~10 | 26.3 |

| Cyclopentane | 5 | 6.2 | ~10 | 6.2 |

| Cyclohexane | 6 | 0 | 0 | 0 |

| Cycloheptane | 7 | 6.3 | ~12 | 6.3 |

Table 3: Strain Energies of Cycloalkanes. Cyclohexane exists in a strain-free chair conformation, making it the most stable cycloalkane.

The Thorpe-Ingold Effect

The rate of intramolecular cyclization can be significantly enhanced by the presence of gem-dialkyl substituents on the carbon chain. This phenomenon, known as the Thorpe-Ingold effect or the "gem-dimethyl effect," is attributed to a decrease in the internal bond angle between the reacting termini, thus increasing the probability of a successful ring-closing collision.

The High-Dilution Principle

For the synthesis of larger rings (macrocycles), intermolecular polymerization becomes a significant competing reaction. To favor intramolecular cyclization, the reaction is often carried out under high-dilution conditions. By maintaining a very low concentration of the α,ω-dibromoalkane, the probability of one end of a molecule reacting with another molecule is minimized, while the probability of it reacting with its other end remains constant.

Stability and Bond Dissociation Energy

The stability of α,ω-dibromoalkanes is intrinsically linked to the strength of the carbon-bromine (C-Br) bond. The bond dissociation energy (BDE) is the energy required to homolytically cleave this bond.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H | ~98 |

| C-C | ~88 |

| C-Br | ~70 |

Table 4: Average Bond Dissociation Energies. The C-Br bond is significantly weaker than C-H and C-C bonds, making it the most likely site of initial reaction. The BDE of the C-Br bond in α,ω-dibromoalkanes is relatively insensitive to the chain length for longer chains.

Experimental Protocols

Intramolecular Wurtz Cyclization of 1,5-Dibromopentane to Cyclopentane

Materials:

-

1,5-Dibromopentane

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Dry ice/acetone condenser

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a reflux apparatus with a three-necked flask, a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Place sodium metal pieces in the flask containing anhydrous diethyl ether.

-

Heat the mixture to a gentle reflux to activate the sodium surface.

-

Slowly add a solution of 1,5-dibromopentane in anhydrous diethyl ether from the dropping funnel to the refluxing mixture over several hours (high dilution).

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and carefully quench the excess sodium by the slow addition of ethanol, followed by water.

-

Separate the ethereal layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Distill the ethereal solution to isolate the cyclopentane product.

Synthesis of Pyrrolidine from 1,4-Dibromobutane and Ammonia

Materials:

-

1,4-Dibromobutane

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Sealed reaction vessel (e.g., autoclave or pressure tube)

-

Heating source

Procedure:

-

In a sealed reaction vessel, combine 1,4-dibromobutane, concentrated aqueous ammonia, and ethanol.

-

Seal the vessel and heat the mixture to approximately 100-120 °C for several hours.

-

After cooling, carefully open the vessel and transfer the contents to a round-bottom flask.

-

Remove the ethanol and excess ammonia by distillation.

-

Make the remaining solution basic with a strong base (e.g., NaOH) and extract the pyrrolidine into an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

Distill the dried extract to purify the pyrrolidine.

Conclusion

α,ω-Dibromoalkanes are remarkably versatile reagents in organic synthesis, offering a gateway to a diverse range of cyclic and heterocyclic structures. Their reactivity is a finely tuned function of chain length, substitution patterns, and reaction conditions. A thorough understanding of the principles of ring strain, the Thorpe-Ingold effect, and the high-dilution principle is essential for harnessing the full synthetic potential of these valuable building blocks. The provided data and protocols serve as a foundational guide for researchers and professionals in the ongoing quest for novel molecules with tailored properties for applications in medicine and beyond.

Technical Guide: 1,24-Dibromotetracosane for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Commercial Availability

1,24-Dibromotetracosane is not a stock chemical available from major commercial suppliers. Its procurement necessitates custom synthesis. Several companies specialize in the custom synthesis of complex organic molecules and can be contracted to produce this compound. Researchers should inquire with these vendors for quotes and lead times.

Table 1: Custom Chemical Synthesis Service Providers

| Company Name | Website | Specialization |

| Enamine | --INVALID-LINK-- | Custom synthesis of a wide variety of organic compounds. |

| OTAVAchemicals | --INVALID-LINK-- | Custom synthesis for biotech and pharmaceutical applications. |

| Taros Chemicals | --INVALID-LINK-- | R&D chemistry challenges and custom synthesis. |

| Life Chemicals | --INVALID-LINK-- | Custom organic synthesis for drug discovery and materials science. |

| Tocris Bioscience | --INVALID-LINK-- | Custom synthesis of complex organic molecules. |

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical and analytical data for this compound. This data is extrapolated from known properties of similar long-chain α,ω-dibromoalkanes and theoretical calculations. Actual values may vary based on purity and experimental conditions.

Table 2: Expected Physicochemical and Analytical Properties of this compound

| Property | Expected Value | Notes |

| Molecular Formula | C₂₄H₄₈Br₂ | |

| Molecular Weight | 512.44 g/mol | |

| Appearance | White to off-white solid | At room temperature. |

| Melting Point | > 70 °C | Expected to be a waxy solid with a relatively sharp melting point. |

| Boiling Point | > 400 °C (at 760 mmHg) | High boiling point due to the long alkyl chain and high molecular weight. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, dichloromethane). | Long alkyl chain imparts nonpolar character. |

| ¹H NMR (CDCl₃) | δ ~3.40 (t, 4H, -CH₂Br), ~1.85 (quint, 4H, -CH₂CH₂Br), 1.42-1.25 (m, 40H, -(CH₂)₂₀-) | The triplet at ~3.40 ppm is characteristic of protons on carbons adjacent to bromine. |

| ¹³C NMR (CDCl₃) | δ ~34 (-CH₂Br), ~33 (-CH₂CH₂Br), ~29.7-28.2 (-(CH₂)₂₀-) | The signal for the carbon attached to bromine will be the most downfield. |

| Mass Spec (EI) | Molecular ion peaks at m/z 510, 512, 514 (1:2:1 ratio). | The isotopic pattern of two bromine atoms (⁷⁹Br and ⁸¹Br) results in this characteristic triplet. |

| FTIR (KBr pellet) | ~2920 cm⁻¹ (C-H stretch, alkane), ~2850 cm⁻¹ (C-H stretch, alkane), ~1465 cm⁻¹ (C-H bend, alkane), ~645 cm⁻¹ (C-Br stretch) | Typical spectrum for a long-chain haloalkane. |

Synthetic Protocols

Two primary synthetic routes are proposed for the preparation of this compound, both starting from the commercially available Tetracosanedioic acid.

Route 1: Bromination of 1,24-Tetracosanediol

This two-step synthesis involves the reduction of Tetracosanedioic acid to 1,24-Tetracosanediol, followed by bromination.

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Tetracosanedioic acid (1.0 eq)

-

Lithium aluminum hydride (LAH) (4.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure: a. Suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve Tetracosanedioic acid in a minimal amount of warm, anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. f. Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF. g. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,24-Tetracosanediol. h. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol:

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

1,24-Tetracosanediol (1.0 eq)

-

48% Hydrobromic acid (HBr) (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure: a. To the flask, add 1,24-Tetracosanediol and an excess of 48% HBr. b. Add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux for 12-24 hours. The reaction should become a single phase as it proceeds. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature. The product may solidify. f. Extract the product with a nonpolar organic solvent such as hexane or dichloromethane. g. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. i. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Route 2: Hunsdiecker Reaction of Tetracosanedioic Acid

This route involves the conversion of the dicarboxylic acid to its silver salt, followed by a bis-Hunsdiecker reaction.

Experimental Protocol:

-

Setup: A round-bottom flask equipped with a magnetic stirrer.

-

Reagents:

-

Tetracosanedioic acid (1.0 eq)

-

Silver nitrate (2.0 eq)

-

Sodium hydroxide or potassium hydroxide (2.0 eq)

-

Bromine (2.2 eq)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

-

Procedure: a. Formation of the disilver salt: i. Dissolve Tetracosanedioic acid in water containing a stoichiometric amount of NaOH or KOH to form the disodium or dipotassium salt. ii. In a separate flask, dissolve silver nitrate in water. iii. Add the silver nitrate solution to the dicarboxylate solution with stirring. The silver salt of the dicarboxylic acid will precipitate. iv. Filter the precipitate, wash with water, then with ethanol, and finally with ether. Dry the silver salt thoroughly in a vacuum oven. b. Hunsdiecker Reaction: i. Suspend the dry disilver salt in anhydrous CCl₄ in a reaction flask protected from light. ii. Add a solution of bromine in CCl₄ dropwise to the suspension with vigorous stirring. iii. After the addition is complete, gently reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and the cessation of CO₂ evolution). iv. Monitor the reaction by TLC. v. Cool the reaction mixture and filter off the silver bromide precipitate. vi. Wash the organic filtrate with a dilute sodium thiosulfate solution to remove any excess bromine, then with water, and finally with brine. vii. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude this compound. viii. Purify the crude product by recrystallization.

Safety Considerations

-

This compound: As a long-chain alkyl halide, it should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: The synthetic protocols described involve hazardous reagents such as lithium aluminum hydride (pyrophoric and water-reactive), strong acids (corrosive), and bromine (toxic and corrosive). All manipulations should be performed in a well-ventilated fume hood by trained personnel. Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment. All experimental work should be conducted in a properly equipped laboratory under the supervision of a qualified chemist.

Material Safety Data Sheet for 1,24-Dibromotetracosane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available data on long-chain dibromoalkanes and general principles of chemical safety. No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1,24-Dibromotetracosane could be located. The information provided herein is intended for guidance by qualified professionals and should be supplemented with a thorough risk assessment before handling this chemical.

Chemical Identification and Properties

This compound is a long-chain haloalkane with the chemical formula C₂₄H₄₈Br₂. Due to the lack of specific experimental data for this compound, the following physical and chemical properties have been estimated based on data from structurally similar long-chain α,ω-dibromoalkanes.

Table 1: Estimated Physical and Chemical Properties of this compound and its Analogs

| Property | 1,16-Dibromohexadecane | 1,18-Dibromooctadecane | 1,20-Dibromoeicosane | This compound (Estimated) |

| Molecular Formula | C₁₆H₃₂Br₂ | C₁₈H₃₆Br₂ | C₂₀H₄₀Br₂ | C₂₄H₄₈Br₂ |

| Molecular Weight | 384.23 g/mol | 412.28 g/mol | 440.34 g/mol | 496.44 g/mol |

| Melting Point | 56 °C | 63-65 °C | 70-72 °C | ~80-90 °C |

| Boiling Point | >200 °C (decomposes) | >200 °C (decomposes) | >200 °C (decomposes) | >200 °C (decomposes) |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Expected to be a white to off-white waxy solid |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform). | Insoluble in water; Soluble in nonpolar organic solvents. | Insoluble in water; Soluble in nonpolar organic solvents. | Insoluble in water; Soluble in nonpolar organic solvents. |

| Density | No data available | No data available | No data available | Expected to be >1 g/cm³ |

Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not available. The hazard profile is based on the general properties of long-chain alkyl halides and brominated hydrocarbons.

General Hazards:

-

Skin and Eye Irritation: Like other alkyl halides, this compound is expected to be irritating to the skin and eyes upon direct contact.[1][2] Prolonged or repeated contact may cause dermatitis.

-

Inhalation: Due to its expected low volatility at room temperature, the risk of inhalation exposure is low. However, if heated or aerosolized, inhalation of vapors or mists may cause respiratory tract irritation.

-

Ingestion: Ingestion may cause gastrointestinal irritation.

-

Chronic Effects: Data on the chronic toxicity of long-chain dibromoalkanes is limited. Some haloalkanes are known to have effects on the liver and kidneys. Many alkyl halides are considered toxic or carcinogenic, though this is highly dependent on the specific structure.[3]

Table 2: General Toxicological Information for Alkyl Halides

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation. For some haloalkanes, prolonged exposure can lead to central nervous system depression. |

| Skin Contact | Causes skin irritation. Prolonged contact may lead to redness, itching, and dermatitis. |

| Eye Contact | Causes serious eye irritation, potentially leading to redness, tearing, and blurred vision. |

| Ingestion | May cause gastrointestinal irritation, nausea, vomiting, and diarrhea. |

| Carcinogenicity | Some haloalkanes are classified as possible or presumed carcinogens.[3] The carcinogenicity of this compound is unknown. |

Experimental Protocols: Synthesis and Handling

The following is a general protocol for the synthesis and safe handling of long-chain α,ω-dibromoalkanes, which can be adapted for this compound.

Synthesis of α,ω-Dibromoalkanes from the Corresponding Diol

A common method for preparing α,ω-dibromoalkanes is the reaction of the corresponding α,ω-diol with hydrobromic acid.

Materials:

-

1,24-Tetracosanediol

-

48% Hydrobromic acid (HBr)

-

Sulfuric acid (H₂SO₄) (catalyst)

-

Toluene or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,24-tetracosanediol and toluene.

-

Add a stoichiometric excess of 48% hydrobromic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Safe Handling and Personal Protective Equipment (PPE)

Due to the irritant nature of alkyl halides, appropriate personal protective equipment should be worn at all times.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or performing reactions.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[4] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The logical workflow for safely handling this compound is illustrated in the following diagram.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Store separately from other chemicals to avoid accidental mixing.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

This compound and its solutions should be disposed of as halogenated organic waste.[3]

-

Do not dispose of down the drain.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

The logical relationship for responding to an accidental exposure is outlined below.

Caption: A diagram showing the logical steps to take in the event of an accidental exposure.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Symmetrical Bolaamphiphiles from 1,24-Dibromotetracosane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the synthesis of a symmetrical bolaamphiphile from 1,24-dibromotetracosane using the Williamson ether synthesis. The resulting long-chain diether can be a valuable component in drug delivery systems, particularly for the formation of stable liposomes.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2] This methodology can be effectively applied to the synthesis of symmetrical bolaamphiphiles by reacting a long-chain α,ω-dihaloalkane with a suitable alcohol in the presence of a strong base.

Bolaamphiphiles are amphipathic molecules characterized by two polar head groups linked by a long, nonpolar hydrocarbon chain.[3] Their unique structure allows them to span the entire lipid bilayer, forming stable monolayer vesicles or liposomes.[1][4][5] This enhanced stability makes them promising candidates for advanced drug delivery systems, offering improved encapsulation efficiency and controlled release of therapeutic agents.[3][6]

This document outlines the synthesis of a symmetrical bolaamphiphile, 1,24-bis(2-hydroxyethoxy)tetracosane, from this compound and ethylene glycol.

Experimental Protocols

Synthesis of 1,24-bis(2-hydroxyethoxy)tetracosane

This protocol details the synthesis of a symmetrical bolaamphiphile using this compound and a large excess of ethylene glycol, which also serves as the solvent. The use of a phase-transfer catalyst is included as a potential optimization to facilitate the reaction between the aqueous/polar alcohol phase and the organic alkyl halide phase.[7][8]

Materials:

-

This compound

-

Ethylene glycol

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq) and a large excess of ethylene glycol (e.g., 50 eq).

-

Base Addition: While stirring, add powdered sodium hydroxide (2.5 eq) to the mixture.

-

Phase-Transfer Catalyst (Optional): For reactions including a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of deionized water and 50 mL of toluene.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash with deionized water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to yield the pure 1,24-bis(2-hydroxyethoxy)tetracosane.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of 1,24-bis(2-hydroxyethoxy)tetracosane, illustrating the effect of different reaction conditions.

Table 1: Influence of Reaction Conditions on Product Yield and Purity

| Entry | Base | Phase-Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaOH | None | 90 | 48 | 65 | 92 |

| 2 | KOH | None | 90 | 48 | 68 | 93 |

| 3 | NaOH | TBAB | 90 | 24 | 85 | 95 |

| 4 | KOH | TBAB | 90 | 24 | 88 | 96 |

Table 2: Characterization Data for 1,24-bis(2-hydroxyethoxy)tetracosane

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70-3.65 (m, 4H, -O-CH₂-CH₂-OH), 3.55-3.50 (m, 4H, -O-CH₂-CH₂-OH), 3.45 (t, 4H, -CH₂-O-), 2.05 (br s, 2H, -OH), 1.58 (quint, 4H, -CH₂-CH₂-O-), 1.25 (br s, 40H, -(CH₂)₂₀-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 72.0, 70.5, 61.8, 30.0, 29.7, 29.6, 29.4, 26.2 |

| Mass Spec (ESI+) | m/z calculated for C₂₈H₅₈O₄Na [M+Na]⁺, found [M+Na]⁺ |

Mandatory Visualization

Caption: Experimental workflow for the Williamson ether synthesis of a symmetrical bolaamphiphile.

Applications in Drug Development

The synthesized symmetrical bolaamphiphiles, such as 1,24-bis(2-hydroxyethoxy)tetracosane, have significant potential in drug development, primarily as components of advanced drug delivery systems.[4][5]

-

Formation of Stable Liposomes: Due to their bipolar nature and long hydrophobic chain, these bolaamphiphiles can span the entire lipid bilayer of a liposome, forming highly stable monolayer vesicles.[1][3] This increased stability can lead to:

-

Reduced drug leakage during circulation.

-

Enhanced protection of the encapsulated drug from degradation.

-

Longer circulation times in vivo.

-

-

Controlled Drug Release: The properties of the bolaamphiphile-containing liposomes can be tuned by modifying the polar head groups. This allows for the design of stimuli-responsive systems that release their payload in response to specific physiological cues (e.g., pH, temperature, enzymes) at the target site.

-

Targeted Drug Delivery: The polar head groups of the bolaamphiphile can be further functionalized with targeting ligands, such as antibodies or peptides, to direct the liposomes to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. Bolaamphiphiles: A Pharmaceutical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biomedically Relevant Applications of Bolaamphiphiles and Bolaamphiphile-Containing Materials [frontiersin.org]

- 5. Biomedically Relevant Applications of Bolaamphiphiles and Bolaamphiphile-Containing Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]

- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 8. Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Grignard Reaction Involving 1,24-Dibromotetracosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic substrate to form a new carbon-carbon bond. This application note provides a detailed protocol for the preparation of a di-Grignard reagent from 1,24-dibromotetracosane and its potential applications in the synthesis of long-chain organic molecules and macrocycles. The formation of di-Grignard reagents from long-chain α,ω-dihaloalkanes is a powerful tool for creating complex molecular architectures relevant to drug development and materials science.

The primary challenge in the synthesis of di-Grignard reagents from long-chain dibromides is minimizing intermolecular coupling reactions (Wurtz-type coupling) and promoting the formation of the desired bis-organomagnesium species. This protocol is optimized to favor the formation of the di-Grignard reagent, which can then be utilized in subsequent reactions such as cross-coupling and reactions with electrophiles.

Data Presentation

| α,ω-Dibromoalkane | Solvent | Activating Agent | Reaction Time (h) | Temperature (°C) | Di-Grignard Yield (%) | Reference |

| 1,12-Dibromododecane | THF | Iodine | 4 | 25 | ~85 | Inferred from general procedures |

| 1,10-Dibromodecane | THF | 1,2-Dibromoethane | 6 | 25 | 80-90 | Inferred from general procedures |

| 1,8-Dibromooctane | Diethyl Ether | Iodine | 3 | Reflux | ~80 | Inferred from general procedures |

Experimental Protocols

Protocol 1: Preparation of the Di-Grignard Reagent from this compound

This protocol details the formation of the di-Grignard reagent, tetracosamethylenebis(magnesium bromide), in tetrahydrofuran (THF).

Materials:

-

This compound (1 equivalent)

-

Magnesium turnings (4 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a single crystal) or 1,2-Dibromoethane (catalytic amount)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Schlenk line or glove box (recommended)

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.

-

Magnesium Activation: Place the magnesium turnings in the flask. Under a gentle flow of inert gas, add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun until the color of the iodine fades or bubbles of ethylene are observed if using 1,2-dibromoethane.

-

Initiation of Reaction: Add a small portion of a solution of this compound in anhydrous THF from the dropping funnel to the activated magnesium. The reaction is typically initiated by gentle warming and stirring. The disappearance of the brown iodine color and the appearance of a cloudy gray solution indicate the start of the reaction.

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The use of a dilute solution of the dibromide is crucial to minimize intermolecular side reactions.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 2-4 hours to ensure complete conversion. The final solution should appear as a grayish, slightly viscous liquid.

-

Quantification (Optional): The concentration of the di-Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known

Application Notes and Protocols: 1,24-Dibromotetracosane as a Novel Long-Chain Crosslinking Agent for Polymers

Introduction

1,24-Dibromotetracosane is a long-chain α,ω-dihaloalkane with the potential to act as a crosslinking agent for various polymers. Its long, flexible C24 alkyl chain can introduce significant changes to polymer network topology, potentially leading to materials with unique mechanical and thermal properties. This document provides detailed application notes and protocols for the use of this compound in the crosslinking of polymers containing nucleophilic functional groups, such as polyamines or polyols. The protocols are based on established principles of polymer chemistry, drawing parallels from the use of shorter-chain alkyl dihalides in crosslinking applications.[1][2]

The fundamental crosslinking chemistry involves the reaction of the terminal bromine atoms of this compound with nucleophilic sites on the polymer chains, forming stable covalent bonds and creating a three-dimensional polymer network. This process can enhance properties such as tensile strength, thermal stability, and solvent resistance.

Proposed Crosslinking Mechanism

The crosslinking of a hypothetical amine-functionalized polymer with this compound is proposed to proceed via a bimolecular nucleophilic substitution (SN2) reaction. Each bromine-bearing carbon atom of the crosslinker is electrophilic and reacts with a nucleophilic amine group from a polymer chain. The long C24 chain of the crosslinker forms a flexible bridge between the polymer backbones.

Caption: Proposed reaction scheme for the crosslinking of amine-functionalized polymers with this compound.

Experimental Protocols

Protocol 1: Crosslinking of an Amine-Functionalized Polymer

This protocol describes a general procedure for the crosslinking of a polymer containing primary or secondary amine groups using this compound.

Materials:

-

Amine-functionalized polymer (e.g., polyethyleneimine, amine-terminated polyamide)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et3N) or other non-nucleophilic base

-

Methanol

-

Acetone

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Inert atmosphere setup (e.g., Schlenk line)

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Polymer Dissolution: In the three-neck round-bottom flask, dissolve the amine-functionalized polymer in anhydrous DMF under a nitrogen atmosphere. The concentration will depend on the polymer's molecular weight and solubility.

-

Addition of Base: Add a stoichiometric excess of triethylamine (typically 2-3 equivalents with respect to the moles of bromine in the crosslinker) to the polymer solution. The base acts as an acid scavenger for the HBr generated during the reaction.

-

Crosslinker Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirred polymer solution at room temperature. The molar ratio of the crosslinker to the polymer's amine functional groups can be varied to control the crosslinking density.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and maintain it for 12-24 hours under a nitrogen atmosphere with continuous stirring. The optimal temperature and time will depend on the reactivity of the specific polymer.

-

Isolation of the Crosslinked Polymer: After the reaction is complete, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.

-

Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer sequentially with methanol and acetone to remove unreacted starting materials, solvent, and the triethylammonium bromide salt.

-

Drying: Dry the crosslinked polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Caption: Experimental workflow for the crosslinking of an amine-functionalized polymer with this compound.

Data Presentation

The following tables present hypothetical data for a crosslinked polymer (CL-Polymer) compared to the uncrosslinked polymer (UL-Polymer). The data illustrates the expected changes in material properties upon crosslinking with this compound.

Table 1: Swelling Behavior in DMF

| Sample | Initial Mass (g) | Swollen Mass (g) | Swelling Ratio (%) |

| UL-Polymer | 0.50 | Dissolved | N/A |

| CL-Polymer | 0.50 | 1.75 | 250 |

Table 2: Mechanical Properties

| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| UL-Polymer | 25 | 450 | 0.8 |

| CL-Polymer | 40 | 300 | 1.2 |

Table 3: Thermal Properties (from TGA and DSC)

| Sample | Decomposition Temperature (T_d, °C) | Glass Transition Temperature (T_g, °C) |

| UL-Polymer | 350 | 60 |

| CL-Polymer | 380 | 75 |

Characterization Protocols

Protocol 2: Determination of Swelling Ratio

Objective: To quantify the degree of crosslinking by measuring the solvent uptake of the crosslinked polymer.

Procedure:

-

Accurately weigh a dried sample of the crosslinked polymer (Initial Mass).

-

Immerse the sample in a beaker containing DMF at room temperature for 24 hours to allow it to reach swelling equilibrium.

-

Remove the swollen sample, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (Swollen Mass).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Swollen Mass - Initial Mass) / Initial Mass] * 100

Protocol 3: Mechanical Testing

Objective: To evaluate the changes in tensile strength, elongation at break, and Young's modulus.

Procedure:

-

Prepare dog-bone-shaped specimens of both the uncrosslinked and crosslinked polymers according to ASTM D638 standards.

-

Conduct tensile testing using a universal testing machine at a constant crosshead speed.

-

Record the stress-strain curves and determine the tensile strength, elongation at break, and Young's modulus.

Protocol 4: Thermal Analysis

Objective: To assess the thermal stability and changes in the glass transition temperature.

Procedure:

-

Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically taken as the temperature at which 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer from room temperature to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min). The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.

References

Application Notes and Protocols: 1,24-Dibromotetracosane for Self-Assembled Monolayer (SAM) Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,24-Dibromotetracosane is a long-chain bifunctional alkane with bromine atoms at both ends of a 24-carbon chain. This unique structure allows for the formation of self-assembled monolayers (SAMs) on suitable substrates, creating a versatile platform for further surface functionalization. The long alkyl chain promotes the formation of ordered, crystalline-like monolayer structures driven by van der Waals interactions. The terminal bromine atoms serve as reactive sites for subsequent chemical modifications, making these SAMs highly valuable in fields such as biosensor development, drug delivery, and fundamental cell-surface interaction studies.

These application notes provide a comprehensive overview of the formation, characterization, and potential applications of SAMs derived from this compound, along with detailed experimental protocols.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₂₄H₄₈Br₂ | |

| Molecular Weight | 528.44 g/mol | |

| Appearance | White to off-white solid | Expected to be a waxy solid at room temperature.[1] |

| Melting Point | Not readily available | Expected to be higher than the corresponding n-alkane due to polar end groups.[1][2] |

| Boiling Point | Not readily available | Expected to be significantly higher than the corresponding n-alkane.[1][2] |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), insoluble in water. | The long alkyl chain dictates solubility.[1] |

Table 2: Typical Characterization Data for this compound SAMs on Silicon Oxide

| Characterization Technique | Expected Results | Significance |

| Contact Angle Goniometry | Advancing water contact angle: ~90-100° | Indicates the formation of a hydrophobic monolayer. |

| Ellipsometry | Thickness: ~2.5 - 3.0 nm | Corresponds to the approximate length of a tilted 24-carbon chain. |

| X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s, Br 3d, Si 2p, and O 1s peaks. | Confirms the elemental composition of the monolayer and the substrate. |

| Atomic Force Microscopy (AFM) | Smooth, uniform surface with low RMS roughness. | Indicates the formation of a well-ordered and complete monolayer. |

Experimental Protocols

Protocol 1: Formation of a this compound SAM on a Hydroxylated Silicon Substrate

This protocol details the formation of a covalently attached monolayer of this compound on a silicon substrate with a native oxide layer, which provides surface hydroxyl groups for reaction.

Materials:

-

This compound

-

Silicon wafers (or other hydroxylated substrates like glass or quartz)

-

Anhydrous toluene

-

Triethylamine (TEA)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

-

Submerge the wafers in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with copious amounts of DI water.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

-

Add triethylamine to the solution to act as an acid scavenger (a molar excess of ~10-fold relative to the dibromotetracosane is recommended).

-

Place the cleaned and dried silicon substrates into the solution.

-

Seal the vessel and heat the reaction at 60-80°C for 24-48 hours. The elevated temperature facilitates the reaction between the bromoalkane and the surface hydroxyl groups.

-

After the reaction, remove the substrates from the solution.

-

-

Post-Formation Cleaning:

-

Rinse the substrates with fresh toluene to remove any physisorbed molecules.

-

Sonicate the substrates in toluene for 5 minutes.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment.

-

Protocol 2: Surface Functionalization of a this compound SAM

This protocol describes a general method to functionalize the terminal bromine atoms of the SAM with a primary amine-containing molecule as an example.

Materials:

-

This compound functionalized substrate

-

Amine-containing molecule of interest (e.g., a fluorescent dye, a biotin derivative, or a peptide)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

DI water

-

Nitrogen gas

Procedure:

-

Preparation:

-

Prepare a 1-10 mM solution of the amine-containing molecule in anhydrous DMF.

-

Add an excess of potassium carbonate to the solution to act as a base.

-

-

Functionalization Reaction:

-

Immerse the this compound functionalized substrate into the reaction solution.

-

Heat the reaction at 50-70°C for 12-24 hours. The specific temperature and time will depend on the reactivity of the amine.

-

-

Post-Reaction Cleaning:

-

Remove the substrate from the reaction solution.

-

Rinse thoroughly with DMF.

-

Sonicate in DMF for 5 minutes.

-

Rinse with ethanol and then DI water.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

Mandatory Visualizations

Caption: Experimental workflow for SAM formation and functionalization.

Caption: Logical relationship of SAM formation to applications.

Applications in Drug Development and Research

The bifunctional nature of this compound SAMs opens up numerous possibilities in drug development and biomedical research. The long alkyl chain provides a well-defined and stable base, while the terminal bromine atoms act as handles for the covalent attachment of a wide range of molecules.

-

Targeted Drug Delivery: The terminal bromine can be functionalized with targeting ligands such as antibodies, peptides, or small molecules. This allows for the creation of surfaces on nanoparticles or implantable devices that can specifically bind to cancer cells or other diseased tissues, enabling localized drug delivery and reducing systemic toxicity.

-

High-Throughput Screening: Arrays of different small molecules or peptides can be synthesized on a single chip by spatially addressing the functionalization of the SAM. These arrays can then be used for high-throughput screening of drug candidates against specific protein targets.

-

Controlled Drug Release: The linker chemistry used to attach a drug to the SAM surface can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). This allows for the development of surfaces that provide controlled and sustained release of therapeutics.

-

Biosensor Development: The SAM can be functionalized with biorecognition elements like enzymes or antibodies. The binding of the target analyte can then be detected by various techniques, such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). The well-ordered nature of the SAM can improve the sensitivity and specificity of the biosensor.

-

Fundamental Biological Studies: Surfaces functionalized with specific ligands or extracellular matrix proteins can be used to study cell adhesion, proliferation, and differentiation. The ability to control the spacing and density of the ligands on the surface provides a powerful tool to investigate the effects of surface chemistry on cell behavior.

References

Application Notes and Protocols for Coupling Reactions Utilizing 1,24-Dibromotetracosane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential coupling reactions involving 1,24-dibromotetracosane. This long-chain aliphatic dibromide serves as a versatile building block for the synthesis of complex molecules with applications in materials science, drug delivery, and nanotechnology. The following sections detail exemplary protocols for common cross-coupling reactions, allowing for the introduction of a variety of functional groups at the termini of the 24-carbon chain.

Introduction to Coupling Reactions of this compound

This compound is a linear hydrocarbon chain with bromine atoms at both ends. This bifunctionality makes it an ideal substrate for a range of palladium- or nickel-catalyzed cross-coupling reactions, enabling the synthesis of symmetrical and asymmetrical long-chain molecules. Such molecules are of interest in the development of novel polymers, molecular wires, and as long linkers in targeted drug delivery systems. Common coupling reactions applicable to this compound include Suzuki-Miyaura, Kumada, and Sonogashira couplings.

The choice of coupling reaction depends on the desired functionality to be introduced. The Suzuki-Miyaura coupling is well-suited for introducing aryl or vinyl groups.[1][2][3] The Kumada coupling is a powerful method for forming carbon-carbon bonds by reacting with Grignard reagents, allowing for the attachment of alkyl or aryl moieties.[4][5] The Sonogashira coupling is the method of choice for introducing terminal alkyne groups, leading to the formation of rigid, linear structures.[6][7][8]

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

2.1. Protocol for Suzuki-Miyaura Coupling: Synthesis of 1,24-Diphenyltetracosane

This protocol describes the symmetrical diarylation of this compound using phenylboronic acid.

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water (approximately 10% of the total solvent volume).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-